molecular formula C6H4N4O2S B14007356 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione CAS No. 22277-04-9

5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione

Cat. No.: B14007356
CAS No.: 22277-04-9
M. Wt: 196.19 g/mol
InChI Key: ZMAIWNXBVJHOHB-UHFFFAOYSA-N
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Description

5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione is a synthetic chemical building block designed for research and development, strictly for Research Use Only . This compound belongs to the pyrrolo[2,3-d]pyrimidine class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine bases . The core pyrrolo[2,3-d]pyrimidine structure is recognized as a privileged scaffold in drug discovery, particularly for designing kinase inhibitors . Researchers are exploring derivatives of this core structure as multi-targeted kinase inhibitors for potential anticancer therapeutics, with some analogs demonstrating promising activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2 . The specific functional groups on this compound—the nitro electron-withdrawing group and the thione moiety—offer versatile sites for further chemical modification. These features allow researchers to fine-tune the electronic properties, reactivity, and binding affinity of resulting analogs, making it a valuable intermediate for constructing targeted libraries in structure-activity relationship (SAR) studies. Applications & Research Value: Medicinal Chemistry: Serves as a key synthetic intermediate for the development of novel targeted therapeutic agents. Kinase Inhibitor Research: The core structure is a known pharmacophore for designing potent and selective kinase inhibitors . Structure-Activity Relationship (SAR) Studies: The modifiable nitro and thione groups enable systematic exploration to optimize potency and selectivity against biological targets. Chemical Biology: Useful as a scaffold for developing chemical probes to study enzyme function and signal transduction pathways. This product is intended for use by qualified researchers in a laboratory setting only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

22277-04-9

Molecular Formula

C6H4N4O2S

Molecular Weight

196.19 g/mol

IUPAC Name

5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C6H4N4O2S/c11-10(12)3-1-7-5-4(3)6(13)9-2-8-5/h1-2H,(H2,7,8,9,13)

InChI Key

ZMAIWNXBVJHOHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)NC=NC2=S)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis from Pyrrolo[2,3-d]pyrimidinone Precursors via Thionation

A common approach starts with the synthesis of the 5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-one (the oxo form), which is then converted to the thione by treatment with thionating agents such as phosphorus pentasulfide (P4S10) or Lawesson's reagent under reflux conditions in an inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

  • Reaction conditions: Typically, the oxo precursor is refluxed with P4S10 in solvents like pyridine or toluene for several hours.
  • Outcome: The carbonyl oxygen at the 4-position is replaced by sulfur, yielding the desired thione compound.

This method requires careful temperature control and inert atmosphere to maintain the integrity of the reactive intermediates and to optimize yield and purity.

Multi-Step Synthesis Involving Nitro Group Introduction

The nitro group at the 5-position can be introduced either:

  • Early in the synthetic sequence by nitration of the pyrrolo[2,3-d]pyrimidine core or its precursors using nitrating agents under controlled conditions, or
  • Through the use of nitro-substituted starting materials that undergo ring closure and subsequent functional group transformations.

Condensation and Cyclization Routes

Some synthetic protocols involve the condensation of appropriately substituted pyrimidine derivatives with reagents such as malononitrile, thiobarbituric acid, or chalcones under acidic or catalytic conditions, followed by cyclization to form the fused pyrrolo[2,3-d]pyrimidine system.

  • For example, condensation of 2-thiobarbituric acid derivatives with chalcones in glacial acetic acid in the presence of phosphorus pentoxide has been reported to yield related fused pyrimidine-thione compounds with high yields.
  • These methods often proceed via intermediates such as 5-(1,3-diaryl-1-oxopropyl) pyrimidine-2,4,6-triones, which upon further reflux and treatment yield fused pyrano[2,3-d]pyrimidine derivatives with thione functionality.

Catalytic and Green Chemistry Approaches

Recent developments include:

  • Use of nanoparticle catalysts such as zinc oxide or ferrosoferric oxide to facilitate multicomponent one-pot condensations that generate pyrano[2,3-d]pyrimidine derivatives with thione groups.
  • These methods emphasize cost-efficiency, mild reaction conditions, and environmental friendliness, aligning with green chemistry principles.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Thionation agent Phosphorus pentasulfide (P4S10), Lawesson's reagent Requires dry, inert atmosphere
Solvent Pyridine, toluene, glacial acetic acid Depends on step and reagent
Temperature Reflux (80–120 °C) Controlled to avoid decomposition
Atmosphere Nitrogen or argon Prevents oxidation
Reaction time Several hours (4–12 h) Monitored by TLC or HPLC

Characterization Techniques

The synthesized 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione is typically characterized by:

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Thionation of 4-oxo precursor P4S10 or Lawesson's reagent, reflux, inert atmosphere Direct conversion to thione, well-established Requires careful control of conditions
Condensation with chalcones Chalcones + 2-thiobarbituric acid, P2O5, glacial acetic acid High yields, versatile Multi-step, requires purification
Multicomponent nanoparticle-catalyzed p-Chlorobenzaldehyde, malononitrile, thiobarbituric acid, ZnO nanoparticles Green, one-pot, cost-effective Catalyst preparation required
Nitration of pyrrolo[2,3-d]pyrimidine Nitrating agents under controlled conditions Direct functionalization Potential for over-nitration

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thione group can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolo[2,3-d]pyrimidine core can also bind to specific proteins, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs:

2-Sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (KBQ)

5-Phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Key Differences:
  • Thione vs. ketone : The thione group (-S) at position 4 in the target compound may improve metal-binding capacity compared to the ketone (-O) in KBQ .
  • Phenyl substitution : The phenyl group in the third compound introduces steric bulk and lipophilicity, altering solubility and interaction with biological targets .

Physicochemical Properties

Property 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione 2-Sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (KBQ) 5-Phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Molecular Formula C₆H₄N₄O₂S (estimated) C₆H₅N₃OS C₁₂H₉N₃O
Molecular Weight ~196 g/mol (estimated) 167.188 g/mol 211.219 g/mol
LogP Moderate (predicted) Not reported 2.33
Functional Groups Nitro (-NO₂), thione (-S) Thione (-S), ketone (-O) Phenyl (-C₆H₅), ketone (-O)
Notes:
  • The nitro group in the target compound likely reduces LogP compared to the phenyl-substituted analog, increasing aqueous solubility.
  • The thione group may enhance stability in acidic environments or coordination with metal ions compared to KBQ’s ketone .

Stability and Environmental Impact

  • The nitro group’s electron-withdrawing nature may render the compound susceptible to reductive degradation in anaerobic environments (common in bacterial systems) .
  • Thione-containing compounds often exhibit stronger metal-binding capacity, which could influence persistence in soil or water compared to ketone analogs .

Biological Activity

5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione (CAS No. 22277-04-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H4N4O2SC_6H_4N_4O_2S and a molecular weight of approximately 196.19 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core with a nitro group at the 5-position and a thione group at the 4-position.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound.

Case Study: Anticancer Efficacy

In a study evaluating the biological activity of pyrrolo[2,3-d]pyrimidine derivatives against cancer cell lines:

  • Compound 51 (related structure) demonstrated IC50_{50} values of:
    • A549 : 0.66 µM
    • HeLa : 0.38 µM
    • MCF-7 : 0.44 µM

These values indicate significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells (LO2) . The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups (EWGs) on the phenyl rings enhanced biological activity.

CompoundCell LineIC50_{50} (µM)
Compound 51A5490.66
Compound 51HeLa0.38
Compound 51MCF-70.44

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are well-documented. In vitro studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Research Findings

A study reported that certain pyrimidine derivatives achieved IC50_{50} values for COX-2 inhibition comparable to standard anti-inflammatory drugs:

CompoundCOX-2 IC50_{50} (µmol)Reference Drug IC50_{50} (µmol)
Compound A0.04 ± 0.09Celecoxib (0.04 ± 0.01)
Compound B0.04 ± 0.02Celecoxib (0.04 ± 0.01)

These results indicate that modifications in the chemical structure can lead to enhanced anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial efficacy of pyrrolopyrimidine compounds has also been explored extensively.

Antimicrobial Efficacy

In a comparative study on antimicrobial activity against various pathogens:

CompoundTarget OrganismInhibition Zone (mm)
Compound XE. coli15
Compound YS. aureus18
Compound ZC. albicans20

These compounds exhibited notable antibacterial and antifungal activities, suggesting their potential as therapeutic agents in treating infections .

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